molecular formula C11H11NO4 B3011772 Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate CAS No. 37829-38-2

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate

Cat. No.: B3011772
CAS No.: 37829-38-2
M. Wt: 221.212
InChI Key: RWSNSCBMVRAXBM-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is a heterocyclic compound that contains a dioxazole ring fused with a phenyl group and an ethyl ester functional group

Scientific Research Applications

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate has several scientific research applications:

Safety and Hazards

The safety information for Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the dioxazole ring . The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is unique due to its specific dioxazole ring structure and the presence of both a phenyl group and an ethyl ester functional group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-14-10(13)11-15-9(12-16-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSNSCBMVRAXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1OC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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